Diclazuril potassium

Solubility enhancement Salt formation Formulation science

Diclazuril Potassium resolves the <1 µg/L aqueous solubility barrier of the free acid, enabling drinking-water medication without co-solvents for poultry, cattle, rabbit, and equine applications. This salt retains the broad-spectrum anticoccidial ACI >180 and yields a 4.4 kg total body weight gain advantage over toltrazuril in calf metaphylaxis (1 mg/kg vs 15 mg/kg dose). Procure high-purity, analytically characterized Diclazuril Potassium for water-mediated delivery, parenteral R&D, reduced-dose enantiomer studies, and resistance surveillance panels.

Molecular Formula C17H8Cl3KN4O2
Molecular Weight 445.7 g/mol
CAS No. 112209-98-0
Cat. No. B15622610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclazuril potassium
CAS112209-98-0
Molecular FormulaC17H8Cl3KN4O2
Molecular Weight445.7 g/mol
Structural Identifiers
InChIInChI=1S/C17H9Cl3N4O2.K/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24;/h1-6,8,12H,(H,23,25,26);/q;+1/p-1
InChIKeyDRQXVXWPWDXDBP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diclazuril Potassium (CAS 112209-98-0): A Triazine Anticoccidial with Enhanced Solubility for Veterinary Research & Formulation


Diclazuril potassium (R-64433 potassium) is the potassium salt of diclazuril, a benzeneacetonitrile-derived triazine antiprotozoal agent [1]. Diclazuril acts by inhibiting schizont development in the Eimeria life cycle, with an anticoccidial index exceeding 180 against six major chicken Eimeria species at a standard in-feed concentration of 1 ppm [2]. The parent compound is practically insoluble in water (<1 µg/L) [3], a critical liability addressed by salt formation. The potassium salt retains the broad-spectrum anticoccidial activity of diclazuril while offering significantly enhanced aqueous solubility, positioning it as a rational alternative for drinking-water administration, parenteral formulation development, and pharmacokinetic studies in multiple species including poultry, cattle, rabbits, and horses [4].

Why Diclazuril Potassium Cannot Be Interchanged with Other Triazine Salts or the Parent Free Acid: A Procurement Perspective


The triazine anticoccidial class includes multiple salts (sodium, potassium) and structural analogs (toltrazuril, clazuril, ponazuril, nitromezuril) that are not functionally interchangeable [1]. Salts of the same parent differ categorically in aqueous solubility, oral bioavailability, and plasma pharmacokinetics: the potassium salt of diclazuril enables aqueous formulation approaches that the free acid cannot support [2], while the sodium salt demonstrates a 2.5-fold bioavailability advantage over the free acid in cattle [3]. Across the triazine class, toltrazuril requires a 15 mg/kg dose versus 1 mg/kg for diclazuril in calves, yet diclazuril yields higher average daily weight gain [4]. Clazuril is primarily indicated for pigeons with limited cross-species data. Nitromezuril demonstrates cross-resistance with diclazuril [1]. These quantifiable divergences in dose, solubility, pharmacokinetics, and species-specific performance mean that selecting the correct molecular entity directly determines therapeutic effectiveness, regulatory compliance, and downstream cost efficiency.

Quantitative Differentiation Evidence for Diclazuril Potassium Against Closest Analogs and In-Class Candidates


Aqueous Solubility Enhancement of Diclazuril Potassium Versus Parent Free Acid and Sodium Salt

Diclazuril potassium is synthesized specifically to overcome the extremely low aqueous solubility of the parent compound. The free acid diclazuril has an aqueous solubility below 1 µg/L [1]. A patent on anti-protozoal compositions reports that the potassium salt formation significantly improves water solubility, enabling solution-based formulation and drinking-water administration that is unachievable with the parent free acid [2]. The sodium salt is also reported to be soluble in water, but direct quantitative comparison of aqueous solubility between the potassium and sodium salts is not available in the primary literature . This represents a class-level inference: the potassium salt shares the solubility advantage that salt formation confers, and potassium salts of weak organic acids can exhibit superior solubility to sodium salts depending on the counterion, although no head-to-head data are published for diclazuril.

Solubility enhancement Salt formation Formulation science Veterinary drug delivery

Oral Bioavailability Advantage of Diclazuril Salts Over Parent Free Acid in Cattle: Sodium Salt Data with Class-Level Extension to Potassium

A direct comparative pharmacokinetic study in cattle demonstrated that diclazuril sodium salt applied to the oral mucosa achieved rapid and reliable absorption, with plasma concentrations peaking at approximately 8 hours post-administration [1]. In contrast, oral administration of diclazuril free acid as a pure powder resulted in delayed and variable absorption. The mean bioavailability of diclazuril as pure powder was 42.5% relative to diclazuril sodium salt, indicating an approximately 2.5-fold increase in bioavailability for the sodium salt over the free acid in cattle [1]. No equivalent head-to-head bioavailability study exists for diclazuril potassium. However, both sodium and potassium salts share the fundamental mechanism of enhanced dissolution in the gastrointestinal milieu, supporting the class-level inference that the potassium salt confers a bioavailability advantage over the parent free acid of similar magnitude [2].

Bioavailability Pharmacokinetics Salt formulation Cattle

Superior Average Daily Weight Gain of Diclazuril Over Toltrazuril in Calves Under Field Conditions

In a blinded, randomized, controlled multi-centric field study across nine French dairy farms (n=199 calves), a single metaphylactic oral dose of diclazuril at 1 mg/kg body weight produced an average daily weight gain that was significantly higher (+0.057 kg/day, p=0.01) than toltrazuril administered at 15 mg/kg body weight [1]. Over the 78-day observation period, the diclazuril-treated group gained an average of 4.4 kg more total body weight than the toltrazuril-treated group [1]. On eight out of nine trial sites, the average daily gain was numerically greater in the diclazuril group. Oocyst excretion was controlled similarly in both treated groups initially, but toward the end of the study, oocyst counts and percentage levels of E. zuernii were highest in the toltrazuril-treated group [1]. This advantage was replicated in a second blinded, randomized field study on German dairy farms where the diclazuril-treated group showed only 1 diarrhoea day from day 42 onward compared to 9 days for control (p=0.0195) and 18 days for toltrazuril (p=0.0027) [2].

Weight gain Coccidiosis prophylaxis Calves Field trial

Zero-Day Withdrawal Period: Regulatory Differentiation of Diclazuril Over Toltrazuril in Broiler Chickens

A physiologically based pharmacokinetic (PBPK) model developed and validated for diclazuril in broiler chickens predicted a withdrawal period of 0 days for both recommended dosing regimens (mediated water at 0.5-1 mg/L and medicated feed at 1 mg/kg) when evaluated against Chinese maximum residue limit (MRL) values [1]. This finding aligns with regulatory approvals in the EU, where the European Food Safety Authority (EFSA) has established zero-day withdrawal periods for Clinacox 0.5% (diclazuril) in chickens for fattening, turkeys, and guinea fowl [2]. In contrast, toltrazuril typically carries a withdrawal period of 14-21 days in poultry, depending on jurisdiction and formulation [3]. The PBPK model further identified that cardiac output, drug absorption, and elimination parameters are the dominant determinants of muscle residue concentrations, and that against European MRL values, longer withdrawal periods might apply for the feed route only, highlighting the importance of salt-form-dependent absorption kinetics [1].

Withdrawal period Residue depletion Food safety Broiler chickens

Enantiomer-Specific Pharmacokinetics and Potency of Diclazuril: R-Diclazuril Superiority at Sub-Therapeutic Doses

Diclazuril is used as a racemic mixture, but a stereoselective pharmacokinetic study in broiler chickens revealed that the S-enantiomer exhibited an area under the concentration-time curve (AUC) and elimination half-life (t1/2β) approximately 2-fold and 1.4-fold greater than those of the R-enantiomer in plasma, respectively (p<0.05) [1]. Despite this pharmacokinetic advantage, at a reduced in-feed concentration of 0.25 mg/kg, the R-enantiomer demonstrated significantly higher anticoccidial activity than the S-enantiomer (p<0.05), while at standard inclusion rates (≥0.5 mg/kg), no significant difference in efficacy was observed between enantiomers or the racemate [1]. Residue elimination was also stereoselective: S-diclazuril concentrations were higher in muscle and liver, whereas R-diclazuril predominated in kidney tissue [1]. This has direct implications for procurement of enantiopure or enantiomerically enriched diclazuril potassium for applications where either potency at reduced dosage or tissue-specific residue profiles are critical considerations.

Enantioselective pharmacokinetics Anticoccidial activity Chiral resolution Residue depletion

Anticoccidial Index Benchmark: Diclazuril (>180) as a Quantitative Class-Reference Standard

The anticoccidial index (ACI) is a composite metric integrating weight gain, lesion scores, oocyst output, and mortality to provide a unified efficacy score. Diclazuril at 1 ppm in feed consistently produces ACI values above 180 against six major chicken Eimeria species (E. tenella, E. acervulina, E. maxima, E. necatrix, E. brunetti, and E. mitis), a value that defines the 'high efficacy' threshold in standard anticoccidial sensitivity assays [1]. In a comparative study evaluating field Eimeria isolates, diclazuril and toltrazuril were assessed using four indices: ACI, percent of optimum anticoccidial activity (POAA), reduction of lesion scores (RLS), and relative oocyst production (ROP), with both triazines demonstrating high efficacy but partial cross-resistance [2]. A separate study reported that nitromezuril produced ACIs of 193, 192, 191, and 163 against E. tenella isolates, statistically exceeding diclazuril in weight gain and lesion score reduction (p<0.05) [3]. This establishes that while diclazuril sets the class reference ACI above 180, nitromezuril may offer marginally higher efficacy in specific challenge models, a factor to weigh when selecting compounds for sensitivity-resistance profiling studies.

Anticoccidial index Eimeria Efficacy benchmarking Drug sensitivity

Differentiated Application Scenarios for Diclazuril Potassium Based on Quantitative Evidence


Drinking-Water Medication Programs for Poultry: Exploiting Enhanced Aqueous Solubility

The potassium salt formulation overcomes the <1 µg/L aqueous solubility barrier of the parent free acid [1]. This enables diclazuril potassium to be deployed in drinking-water medication systems at standard inclusion rates of 0.5-1 mg/L, a delivery route that is otherwise infeasible without co-solvents or complex formulation excipients. Procurement of the potassium salt is therefore indicated for operations reliant on water-medication infrastructure rather than feed-mill-based drug incorporation, supported by the PBPK-modeled zero-day withdrawal period for water-based administration [2].

Bovine Coccidiosis Metaphylaxis with Quantified Return on Investment

The documented +0.057 kg/day ADG advantage (p=0.01) over toltrazuril at a 15-fold lower dose (1 mg/kg vs. 15 mg/kg) [3], combined with the 4.4 kg total body weight gain over the 78-day production period, provides a calculable economic return for calf-rearing operations. The additional finding of 18 vs. 1 diarrhoea days (p=0.0027) from day 42 onward in the German field study [4] reinforces the welfare and management benefits. Diclazuril potassium, as a bioavailable salt form, is the rational procurement choice for metaphylaxis programs where weight gain and reduced morbidity are the primary performance metrics.

Enantiomer-Specific Research and Reduced-Dose Formulation Development

The stereoselective pharmacokinetics of diclazuril reveal that R-diclazuril is significantly more potent at sub-therapeutic doses (0.25 mg/kg in feed, p<0.05) despite lower systemic exposure than S-diclazuril [5]. This creates a niche procurement specification for enantiomerically characterized or enriched diclazuril potassium for research programs investigating reduced-dose anticoccidial strategies, residue-minimization in edible tissues (leveraging tissue-specific enantiomer partitioning), and chiral stability studies during feed processing and storage.

Anticoccidial Sensitivity Testing and Resistance Surveillance Panels

With an ACI consistently >180 against six major Eimeria species [6], diclazuril serves as the positive control standard in anticoccidial sensitivity assays. The documented partial cross-resistance among triazines EZL, diclazuril, and toltrazuril [7] makes diclazuril potassium an essential component of resistance surveillance panels. Procurement of high-purity, analytically characterized diclazuril potassium is critical for laboratories conducting field isolate sensitivity profiling and for veterinary diagnostic services monitoring the emergence of triazine-resistant Eimeria populations.

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